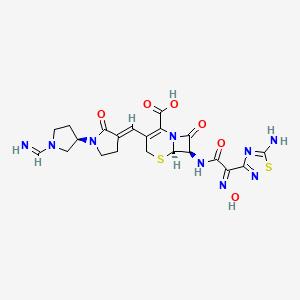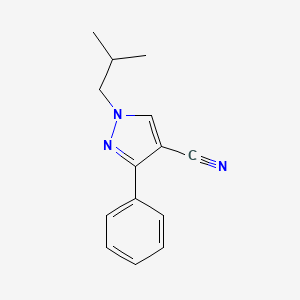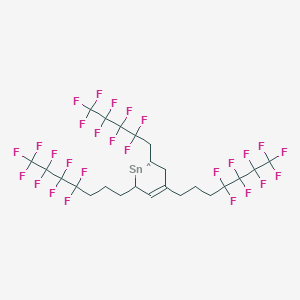
N-Pyrrolidino Iminomethyl Ceftobiprole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Pyrrolidino Iminomethyl Ceftobiprole is a derivative of ceftobiprole, a fifth-generation cephalosporin antibiotic. This compound is known for its broad-spectrum antimicrobial activity, including effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The molecular formula of this compound is C21H23N9O6S2, and it has a molecular weight of 561.594 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pyrrolidino Iminomethyl Ceftobiprole involves multiple steps, starting from the basic cephalosporin structure. The key steps include the introduction of the pyrrolidino group and the iminomethyl group. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. Detailed synthetic routes are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. The production is carried out in specialized facilities equipped with advanced technology to handle the complex synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions
N-Pyrrolidino Iminomethyl Ceftobiprole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups .
Scientific Research Applications
N-Pyrrolidino Iminomethyl Ceftobiprole has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new antibiotics.
Biology: It is studied for its antimicrobial properties and its effectiveness against resistant bacterial strains.
Medicine: It is used in clinical research to develop new treatments for bacterial infections, particularly those caused by MRSA.
Industry: It is utilized in the pharmaceutical industry for the production of advanced antibiotics.
Mechanism of Action
N-Pyrrolidino Iminomethyl Ceftobiprole exerts its effects by inhibiting bacterial cell wall synthesis. It binds to essential penicillin-binding proteins (PBPs) and inhibits their transpeptidase activity, which is crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall. This leads to the weakening of the cell wall and ultimately the death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Pyrrolidino Iminomethyl Ceftobiprole include:
Ceftobiprole: The parent compound with broad-spectrum antimicrobial activity.
Ceftaroline: Another fifth-generation cephalosporin with similar activity against MRSA.
Cefepime: A fourth-generation cephalosporin with broad-spectrum activity but less effective against MRSA.
Uniqueness
This compound is unique due to its enhanced stability and effectiveness against resistant bacterial strains. Its specific modifications, such as the pyrrolidino and iminomethyl groups, contribute to its superior antimicrobial properties compared to other cephalosporins .
Properties
Molecular Formula |
C21H23N9O6S2 |
|---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-[1-[(3R)-1-methanimidoylpyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H23N9O6S2/c22-8-28-3-2-11(6-28)29-4-1-9(17(29)32)5-10-7-37-19-13(18(33)30(19)14(10)20(34)35)24-16(31)12(26-36)15-25-21(23)38-27-15/h5,8,11,13,19,22,36H,1-4,6-7H2,(H,24,31)(H,34,35)(H2,23,25,27)/b9-5+,22-8?,26-12+/t11-,13-,19-/m1/s1 |
InChI Key |
LTBPXSYEQUBOPB-OXFPJSKFSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1N2CC/C(=C\C3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N/O)/C5=NSC(=N5)N)SC3)C(=O)O)/C2=O)C=N |
Canonical SMILES |
C1CN(CC1N2CCC(=CC3=C(N4C(C(C4=O)NC(=O)C(=NO)C5=NSC(=N5)N)SC3)C(=O)O)C2=O)C=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6R,8R,9S,10R,13S,14S,16S,17R)-4-chloro-6,16,17-trihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13427233.png)



![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile](/img/structure/B13427256.png)



![3-oxo-3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanenitrile](/img/structure/B13427277.png)




